m-PEG5-SH

Description

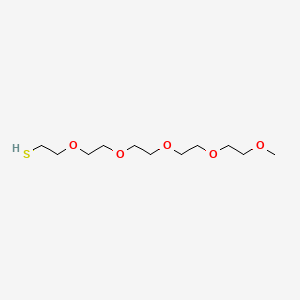

2,5,8,11,14-Pentaoxahexadecane-16-thiol (CAS: 524030-00-0) is a polyether-thiol compound with the molecular formula C₁₁H₂₄O₅S and a molecular weight of 268.37 g/mol . Structurally, it consists of a pentaglycol (five ethylene oxide units) backbone terminated by a thiol (-SH) group. This design confers amphiphilic properties, combining the hydrophilic polyether chain with the nucleophilic thiol functionality. The compound is commercially available at purities ≥98% and is widely utilized in bioconjugation chemistry, nanotechnology, and polymer synthesis due to its ability to form stable disulfide bonds or undergo thiol-ene click reactions .

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCHSOJDWEEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694787 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524030-00-0 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as mPEG5-SH, is proteins with free thiol groups, specifically on cysteine side chains. This compound is a PEG-based linker for PROTACs, which are molecules that join two essential ligands, crucial for forming PROTAC molecules. These molecules enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells.

Mode of Action

2,5,8,11,14-Pentaoxahexadecane-16-thiol interacts with its targets through a process known as PEGylation. This involves the attachment of the PEG group to proteins and other biomolecules, which decreases aggregation and increases solubility. The thiol group on the compound reacts specifically and efficiently with maleimide or disulfide. This reaction occurs under mild conditions and results in the formation of stable thioether bonds.

Biochemical Pathways

The primary biochemical pathway affected by 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By attaching to proteins via PEGylation, the compound can direct the ubiquitin-proteasome system to selectively degrade target proteins.

Pharmacokinetics

The pharmacokinetic properties of 2,5,8,11,14-Pentaoxahexadecane-16-thiol are largely determined by its PEGylation. PEGylation can enhance the stability, solubility, and half-life of drugs, and reduce their immunogenicity and antigenicity

Result of Action

The result of the action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the selective degradation of target proteins within cells. By directing the ubiquitin-proteasome system to these targets, the compound can influence cellular functions and potentially lead to therapeutic effects.

Action Environment

The action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the reaction between the thiol group and maleimide or disulfide. Furthermore, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at -5°C and keep it dry and away from sunlight.

Activité Biologique

2,5,8,11,14-Pentaoxahexadecane-16-thiol is a thiol compound that plays a significant role in various biological and chemical applications. Its unique structure, featuring multiple ether linkages and a thiol functional group, endows it with distinct properties that facilitate interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2,5,8,11,14-Pentaoxahexadecane-16-thiol is C12H26O5S. The presence of the thiol (-SH) group allows for various biochemical interactions, while the polyethylene glycol (PEG) segments contribute to its solubility and biocompatibility.

Key Properties:

- Molecular Weight: 270.4 g/mol

- Solubility: Soluble in water and organic solvents

- Appearance: Colorless to light yellow liquid

The biological activity of 2,5,8,11,14-Pentaoxahexadecane-16-thiol is primarily attributed to its ability to form disulfide bonds with proteins and other biomolecules. This interaction can modulate protein structure and function, influencing various cellular processes such as signal transduction and metabolic pathways.

Mechanisms include:

- Ligand Binding: Acts as a ligand for specific receptors or enzymes.

- Protein Modification: Modifies cysteine residues in proteins through thiol-disulfide exchange reactions.

- Cell Signaling Modulation: Influences pathways related to cell growth and apoptosis.

1. Drug Delivery Systems

2,5,8,11,14-Pentaoxahexadecane-16-thiol is utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. Its PEG segments improve circulation time in the bloodstream, while the thiol group facilitates conjugation with drugs.

Table 1: Comparison of Drug Delivery Systems Using Thiol Compounds

| Compound | Drug Type | Release Mechanism | Efficacy |

|---|---|---|---|

| 2,5,8,11,14-Pentaoxahexadecane-16-thiol | Chemotherapeutics | Thiol-mediated release | High |

| Thiol-PEG6-Alcohol | Antibodies | pH-sensitive release | Moderate |

| 2-Mercaptoethanol | Small molecules | Enzymatic degradation | Low |

2. Bioconjugation Techniques

The compound is also employed in bioconjugation techniques to modify proteins and peptides. This modification enables the study of protein-protein interactions and cellular signaling pathways.

Case Study: PROTAC Development

In a study investigating proteolysis-targeting chimeras (PROTACs), 2,5,8,11,14-Pentaoxahexadecane-16-thiol was used as a linker between an E3 ubiquitin ligase ligand and a target protein. The results demonstrated enhanced degradation of target proteins in cellular assays compared to traditional methods.

In Vitro Studies

Research has shown that 2,5,8,11,14-Pentaoxahexadecane-16-thiol can significantly alter cellular responses:

- Cell Viability: Inhibition of cell growth in cancer cell lines at concentrations above 50 µM.

- Apoptosis Induction: Increased apoptosis markers (e.g., caspase activation) were observed in treated cells.

In Vivo Studies

Animal model studies indicated that administration of formulations containing this compound led to:

- Tumor Reduction: Significant decrease in tumor size in xenograft models.

- Improved Pharmacokinetics: Enhanced bioavailability compared to non-thiolated counterparts.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, highlighting differences in functional groups, physicochemical properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|---|

| 2,5,8,11,14-Pentaoxahexadecane-16-thiol | 524030-00-0 | C₁₁H₂₄O₅S | 268.37 | -SH | Bioconjugation, drug delivery, polymers |

| Pentaethylene Glycol Monomethyl Ether | 23778-52-1 | C₁₁H₂₄O₆ | 252.31 | -OH | Drug release, nanotechnology, surfactants |

| 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | 16024-66-1 | C₁₁H₂₂O₇ | 282.29 | -COOH | Polymer synthesis, pH-responsive materials |

| 16-Iodo-2,5,8,11,14-pentaoxahexadecane | 104518-24-3 | C₁₁H₂₃IO₅ | 368.21 | -I | Organic synthesis intermediates |

| 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | 57671-28-0 | C₁₇H₂₈O₆ | 328.40 | -OH, Ph | Hydrophobic ligand design |

Functional Group Reactivity

- Thiol (-SH) : The thiol group in 2,5,8,11,14-Pentaoxahexadecane-16-thiol enables nucleophilic substitution (e.g., disulfide bond formation) and thiol-ene click chemistry , making it critical for surface functionalization and protein conjugation .

- Hydroxyl (-OH): Pentaethylene glycol monomethyl ether (CAS: 23778-52-1) exhibits hydrogen-bonding capacity, enhancing solubility in aqueous systems. It is used in drug delivery systems due to its low toxicity and biocompatibility .

- Carboxylic Acid (-COOH) : 2,5,8,11,14-Pentaoxahexadecan-16-oic acid (CAS: 16024-66-1) has a pKa ~4.7 , enabling pH-dependent behavior in polymers and surfactants. Its XlogP (-0.9) indicates higher hydrophilicity compared to the thiol analog .

- Iodo (-I): The iodine-terminated analog (CAS: 104518-24-3) is highly reactive in Ullmann or Sonogashira coupling reactions, serving as a precursor for cross-coupling chemistry .

Physicochemical Properties

- Hydrophobicity :

- Thermal Stability: Pentaethylene glycol monomethyl ether (CAS: 23778-52-1) has a boiling point of 110°C at 0.01 Torr, whereas the thiol analog decomposes at lower temperatures due to the labile -SH group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.